Cas no 919705-92-3 (N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide)

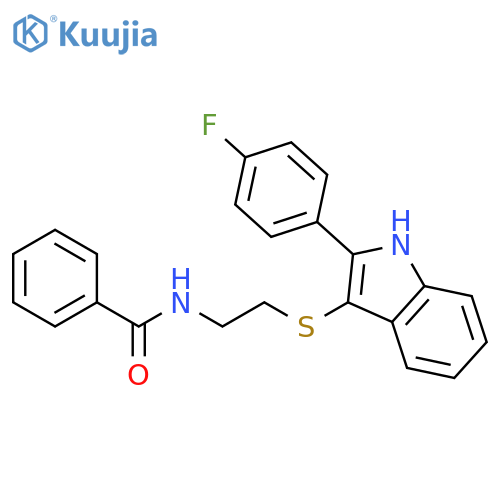

919705-92-3 structure

商品名:N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide

N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide

- Benzamide, N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]thio]ethyl]-

- N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide

- 919705-92-3

- N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide

- AKOS024585399

- F0582-0355

- N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide

-

- インチ: 1S/C23H19FN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h1-13,26H,14-15H2,(H,25,27)

- InChIKey: CQPDEVFDQKXLOX-UHFFFAOYSA-N

- ほほえんだ: C(NCCSC1C2=C(NC=1C1=CC=C(F)C=C1)C=CC=C2)(=O)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 390.12021257g/mol

- どういたいしつりょう: 390.12021257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 505

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 70.2Ų

じっけんとくせい

- 密度みつど: 1.32±0.1 g/cm3(Predicted)

- ふってん: 661.1±55.0 °C(Predicted)

- 酸性度係数(pKa): 14.22±0.46(Predicted)

N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0582-0355-2μmol |

N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide |

919705-92-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0582-0355-10μmol |

N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide |

919705-92-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0582-0355-1mg |

N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide |

919705-92-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0582-0355-50mg |

N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide |

919705-92-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0582-0355-5mg |

N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide |

919705-92-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0582-0355-20mg |

N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide |

919705-92-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0582-0355-2mg |

N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide |

919705-92-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0582-0355-3mg |

N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide |

919705-92-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0582-0355-15mg |

N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide |

919705-92-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0582-0355-75mg |

N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide |

919705-92-3 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

919705-92-3 (N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide) 関連製品

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量